molecular formula C9H8Cl2O3 B14023904 Ethyl 3,6-dichloro-2-hydroxybenzoate

Ethyl 3,6-dichloro-2-hydroxybenzoate

Cat. No.: B14023904
M. Wt: 235.06 g/mol
InChI Key: AFWNZIWMCYGDNU-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with an ethyl ester group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dichloro-2-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate using sulfuryl chloride. The process involves warming the mixture on a steam bath until gas evolution ceases, followed by the addition of more sulfuryl chloride and continued warming . The product is then purified through recrystallization from ethanol and water.

Industrial Production Methods

Industrial production of 3,6-dichloro-2-hydroxybenzoic acid, a precursor to this compound, involves salifying 2,5-dichlorophenol, followed by high-pressure carboxylation with CO2 in the presence of a cocatalyst composed of potassium carbonate and activated carbon . The resulting product is then refined and crystallized.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Sulfuryl Chloride: Used in the chlorination process.

    Ethanol and Water: Used for recrystallization and purification.

Major Products

    3,6-Dichloro-2-hydroxybenzoic Acid: Formed through hydrolysis of the ester group.

    Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.

Scientific Research Applications

Ethyl 3,6-dichloro-2-hydroxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of chlorine atoms and the hydroxyl group on the benzene ring allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dichloro-2-hydroxybenzoate is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

ethyl 3,6-dichloro-2-hydroxybenzoate

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3

InChI Key

AFWNZIWMCYGDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1O)Cl)Cl

Origin of Product

United States

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